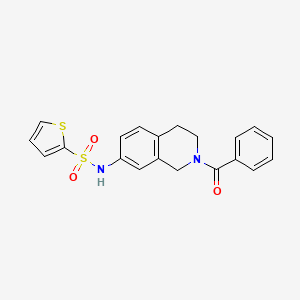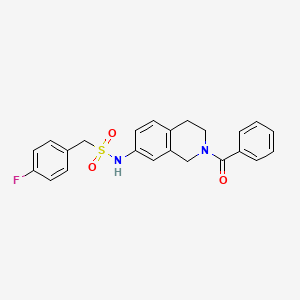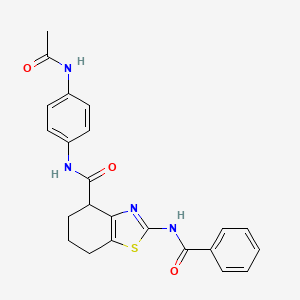![molecular formula C21H23ClN4O3S B6501554 N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide CAS No. 941925-89-9](/img/structure/B6501554.png)
N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide . It has been synthesized and characterized as a potential poly ADP-ribose polymerases (PARP)-1 inhibitor .
Synthesis Analysis
The compound has been synthesized as part of a series of derivatives designed to improve the structure-activity relationships about the substituents in the hydrophobic pocket . The synthesis process involves the design and successful characterization of these derivatives .Molecular Structure Analysis
The molecular structure of the compound is related to its function as a PARP-1 inhibitor . The structure-activity relationship of the substituents in the hydrophobic pocket is a key aspect of its molecular structure .Chemical Reactions Analysis
The compound has been evaluated for its PARP-1 inhibitory activity and cellular inhibitory against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7) using PARP kit assay and MTT method . The results indicated that it showed better PARP-1 inhibitory activity compared with other heterocyclic compounds .Aplicaciones Científicas De Investigación
PARP-1 Inhibition for Cancer Therapy
N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide: has been investigated as a poly ADP-ribose polymerase (PARP)-1 inhibitor. PARP-1 plays a crucial role in DNA repair, and inhibiting it selectively targets tumor cells with defective BRCA-1/2 genes. These genes encode essential proteins involved in homologous recombination-mediated repair of double-stranded DNA breaks. The compound’s ability to inhibit PARP-1 suggests potential use in cancer therapy .
Structure-Activity Relationship (SAR) Studies
Researchers have explored the structure-activity relationship of substituents in the hydrophobic pocket (AD binding sites) of this compound. By designing and synthesizing a series of derivatives, they aimed to improve our understanding of how specific modifications affect PARP-1 inhibitory activity. Notably, furan ring-substituted derivatives demonstrated promising PARP-1 inhibition, with compound 14p displaying strong effects (IC~50~ = 0.023 μM), comparable to Olaparib .
Antiproliferative Effects on BRCA-1 Deficient Cells
Compound 14p and 14q exhibited good antiproliferation activity specifically against BRCA-1 deficient cells (MDA-MB-436). These derivatives selectively targeted these cells while remaining inactive in wild-type cells (MCF-7). This high selectivity and targeting potential make them interesting candidates for further investigation .
Molecular Docking Insights
Molecular docking studies revealed that hydrogen bond formation is essential for PARP-1 inhibition by compound 14p. Understanding the binding mode at the molecular level provides valuable insights for drug design and optimization .
Electronegative Group Strategy
In the hydrophobic pocket (AD binding sites), introducing strong electronegative groups (such as the furan ring) or halogen atoms in the side chain of benzimidazole may enhance inhibitory activity. Researchers propose applying this strategy in future studies to develop more potent PARP-1 inhibitors .
Potential Applications Beyond Cancer Therapy
While the primary focus has been on cancer treatment, exploring other applications for this compound is warranted. Its unique structure and PARP-1 inhibitory properties may have implications in other disease contexts or even as a tool compound for studying DNA repair mechanisms .
Mecanismo De Acción
Target of Action
The primary target of N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide, also known as SR-01000912678, F2422-0297, or SR-01000912678-1, is Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity . The inhibition of PARP-1 leads to the prevention of DNA repair in cancer cells, resulting in cell death . This makes the compound a potential therapeutic agent for the treatment of cancer .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting the activity of PARP-1 . This inhibition disrupts the repair of single-strand DNA breaks. As a result, these single-strand breaks can convert into double-strand breaks when the replication fork encounters the unrepaired DNA.
Result of Action
The result of the compound’s action is the induction of cell death in cancer cells . By inhibiting PARP-1, the compound prevents the repair of DNA damage in these cells, leading to their death .
Propiedades
IUPAC Name |
N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c1-13(27)25-9-11-26(12-10-25)20(29)16-3-2-4-17-18(16)23-21(30-17)24-19(28)14-5-7-15(22)8-6-14/h5-8,16H,2-4,9-12H2,1H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBLFODSDCIMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B6501471.png)
![2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6501475.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B6501481.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6501502.png)



![2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6501539.png)
![6-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6501545.png)

![1-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(2-methoxybenzenesulfonyl)piperazine](/img/structure/B6501557.png)
![2-(4-methoxybenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B6501558.png)
![1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid](/img/structure/B6501561.png)
![N-[(furan-2-yl)methyl]-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501580.png)